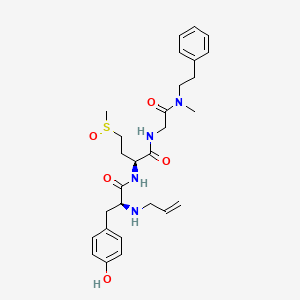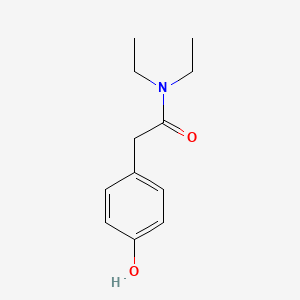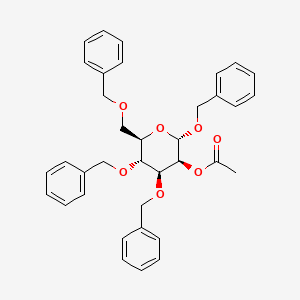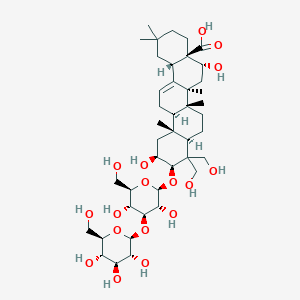![molecular formula C20H20ClN3OS2 B1493408 1-Methyl-2-[[3-Ethyl-5-(3-Methyl-2(3H)-benzothiazolyliden)-4-oxo-2-thiazolidinyliden]Methyl]-pyridiniumchlorid (1:1) CAS No. 409086-68-6](/img/structure/B1493408.png)
1-Methyl-2-[[3-Ethyl-5-(3-Methyl-2(3H)-benzothiazolyliden)-4-oxo-2-thiazolidinyliden]Methyl]-pyridiniumchlorid (1:1)
Übersicht
Beschreibung
Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . Pyridine is a privileged nucleus among heterocycles; its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Synthesis Analysis
Pyridinium salts have been synthesized through various routes . For instance, Arthur Hantzsch synthesized pyridine compounds by a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia . Other methods include acylation of aminomethylthiazole with the corresponding acid anhydride or acyl chloride, followed by cyclization with POCl3 .Molecular Structure Analysis
The singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups, gives the key molecule a certain geometry . This geometry determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .Chemical Reactions Analysis
Pyridinium salts have shown a wide range of reactivity . The reactivity of these salts can be influenced by the presence of other functional groups in the molecule .Physical And Chemical Properties Analysis
Pyridinium salts are known for their diverse physical and chemical properties . An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .Wissenschaftliche Forschungsanwendungen
Entwicklung von antimikrobiellen Wirkstoffen
Pyridiniumverbindungen wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Der strukturelle Rahmen von Pyridinium ermöglicht die Synthese von Derivaten, die als potente antimikrobielle Wirkstoffe wirken können. Diese Verbindungen können das Wachstum verschiedener Bakterienstämme hemmen, darunter E. coli, B. mycoides und C. albicans . Die Fähigkeit, die Pyridiniumstruktur auf spezifische mikrobielle Ziele abzustimmen, macht sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Antibiotika, insbesondere angesichts der zunehmenden mikrobiellen Resistenz.
Organische Synthese und Katalyse
Die benzylische Position von Pyridiniumverbindungen ist reaktiv, was verschiedene organische Transformationen ermöglicht. Diese Reaktivität kann in der Katalyse und synthetischen organischen Chemie zur Konstruktion komplexer Moleküle genutzt werden. So kann Pyridinium zum Beispiel an radikalischen Reaktionen, nucleophilen Substitutionen teilnehmen und als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen dienen .
Pharmazeutische Wirkstoffentwicklung
Pyridiniumderivate sind Schlüsselstrukturen in vielen pharmazeutischen Arzneimitteln. Ihre Vielseitigkeit und biologische Aktivität machen sie zu geeigneten Kandidaten für die Wirkstoffentwicklung. Die Pyridiniumgruppe ist in Arzneimitteln vorhanden, die eine breite Palette pharmakologischer Aktivitäten zeigen, darunter antibakterielle Eigenschaften, wie sie in Arzneimitteln wie Sulfapyridin zu beobachten sind .
Wirkmechanismus
Target of Action
Pyridinium salts, a class of compounds to which this compound belongs, have been found to exhibit anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities . This suggests that the compound may interact with a variety of biological targets, including microbial cells, cancer cells, malarial parasites, and cholinesterase enzymes.
Mode of Action
Pyridinium salts are known to participate in a variety of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s biological targets, leading to the observed biological effects.
Safety and Hazards
While specific safety and hazards information for the compound you mentioned is not available, it’s important to handle all chemical compounds with care. For instance, one should avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Pyridinium salts and related compounds continue to be a subject of research due to their diverse applications and potential therapeutic properties . Future research may focus on developing new synthetic routes, exploring their reactivity, and investigating their potential applications in various fields .
Biochemische Analyse
Biochemical Properties
Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazonoyl halides, thioamides, and 1,3,4-thiadiazoles . These interactions are primarily based on condensation reactions and cycloaddition processes, which are essential for the synthesis of heterocyclic compounds. The nature of these interactions often involves the formation of stable complexes that can influence various biochemical pathways.
Cellular Effects
The effects of Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antimicrobial activity, which suggests its potential impact on cellular processes . The compound’s ability to interact with cellular components can lead to changes in cell behavior, including alterations in metabolic activities and gene expression patterns.
Molecular Mechanism
At the molecular level, Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission . This inhibition can result in significant changes in cellular signaling and function. Additionally, the compound can induce changes in gene expression, further influencing cellular activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained antimicrobial activity, indicating its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial activity. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective use of the compound in biochemical applications.
Metabolic Pathways
Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism . Understanding these interactions is vital for elucidating the compound’s role in biochemical reactions.
Transport and Distribution
The transport and distribution of Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall activity.
Subcellular Localization
The subcellular localization of Pyridinium, 2-[[3-ethyl-5-(3-Methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene]Methyl]-1-Methyl-, chloride (1:1) is essential for its function. The compound is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in determining the compound’s localization, thereby influencing its activity and function.
Eigenschaften
IUPAC Name |
3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N3OS2.ClH/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;/h5-13H,4H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQDCNWQIQWINZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-Hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enal](/img/structure/B1493345.png)

![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,19,21,24-Tetraacetyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1493353.png)

![7-(Pyridin-3-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1493356.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-alanine](/img/structure/B1493362.png)
